molecular formula C11H18FNO4 B14791161 1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid

Cat. No.: B14791161
M. Wt: 247.26 g/mol
InChI Key: BOGSYGZXMUPGEP-UHFFFAOYSA-N
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Description

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a fluorocyclobutane ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid typically involves multiple steps, including the formation of the fluorocyclobutane ring and the introduction of the amino and carboxylic acid groups. Common synthetic routes may involve the use of reagents such as fluorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The fluorocyclobutane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A related compound with similar functional groups but lacking the fluorocyclobutane ring.

    N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride: Another compound with an amino group and a different substituent.

Uniqueness

1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid is unique due to the presence of the fluorocyclobutane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

1-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-8(14)7(13)11(9(15)16)4-6(12)5-11/h6-7H,4-5,13H2,1-3H3,(H,15,16)

InChI Key

BOGSYGZXMUPGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CC(C1)F)C(=O)O)N

Origin of Product

United States

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